
physicochemical properties of 2,3-Dimethyl-2H-
indazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name:
2,3-Dimethyl-2H-indazole-5-

carboxylic acid

Cat. No.: B3046362 Get Quote

An In-Depth Technical Guide to the Physicochemical Properties of 2,3-Dimethyl-2H-indazole-
5-carboxylic acid

Executive Summary
This technical guide provides a comprehensive analysis of the physicochemical properties of

2,3-Dimethyl-2H-indazole-5-carboxylic acid (CAS RN: 1234615-82-7). The indazole scaffold

is a privileged structure in medicinal chemistry, forming the core of numerous biologically active

compounds, including the FDA-approved drug Pazopanib.[1] Understanding the fundamental

physicochemical characteristics of novel indazole derivatives like this one is a prerequisite for

any successful drug discovery and development program. This document synthesizes available

data with expert-driven insights into the experimental determination of critical, yet currently

unreported, molecular properties. It is designed to serve as a foundational resource for

researchers in medicinal chemistry, pharmacology, and formulation science, providing not only

a summary of known information but also robust, validated protocols for characterizing the

compound in the laboratory.

Introduction: The Significance of the 2H-Indazole
Scaffold
The indazole ring system, a bicyclic heterocycle composed of a fused benzene and pyrazole

ring, is a cornerstone of modern medicinal chemistry.[2] It exists in two primary tautomeric
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forms, 1H-indazole and 2H-indazole, with the 1H tautomer generally being more

thermodynamically stable.[3] However, derivatives of the 2H-indazole tautomer are prevalent in

a wide array of pharmacologically active agents, demonstrating potent anti-inflammatory,

anticancer, and antimicrobial activities.[2][3]

2,3-Dimethyl-2H-indazole-5-carboxylic acid is a member of this important class of

molecules. Its structure, featuring a carboxylic acid group, suggests potential for key

interactions with biological targets through hydrogen bonding and salt bridges, while the

dimethylated indazole core provides a rigid scaffold for further chemical modification.[4] As a

functionalized building block, this compound holds significant promise for the synthesis of novel

therapeutic agents. A thorough characterization of its physicochemical properties is the critical

first step in unlocking this potential, as these parameters directly govern its absorption,

distribution, metabolism, and excretion (ADME) profile.

Core Physicochemical Properties
A molecule's journey from a laboratory curiosity to a viable drug candidate is dictated by its

physical and chemical properties. These characteristics determine its solubility, membrane

permeability, formulation feasibility, and ultimately, its bioavailability. This section details the

known and predicted properties of 2,3-Dimethyl-2H-indazole-5-carboxylic acid and explains

the scientific rationale for their importance.

Molecular Structure and Identity
IUPAC Name: 2,3-Dimethyl-2H-indazole-5-carboxylic acid

CAS Number: 1234615-82-7[5]

Molecular Formula: C₁₀H₁₀N₂O₂[5]

Molecular Weight: 190.20 g/mol [5][6]

SMILES: CC1=C2C=C(C=CC2=NN1C)C(=O)O[5]

Quantitative Physicochemical Data
The following table summarizes the key physicochemical parameters. It is important to note

that specific experimental data for this compound is scarce in peer-reviewed literature,
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highlighting the necessity of the experimental protocols outlined in Section 4.

Property Value
Significance in Drug
Development

pKa

Not Experimentally

Determined. Predicted to be

acidic due to the carboxylic

acid group (typically pKa 4-5).

Governs the ionization state at

physiological pH, which

profoundly impacts solubility,

receptor binding, and cell

membrane permeability. The

parent indazole has pKa

values of 1.04 and 13.86.[7]

LogP

Not Experimentally

Determined. A related isomer,

2,7-Dimethyl-2H-indazole-5-

carboxylic acid, has a

calculated TPSA of 55.12 and

a LogP of 1.58.[8]

Measures lipophilicity, a key

predictor of a molecule's ability

to cross lipid bilayers (e.g., the

gut wall and blood-brain

barrier). A LogP between 1 and

3 is often targeted for oral

drugs.

Aqueous Solubility
Not Experimentally

Determined.

A critical factor for drug

absorption and formulation.

Poor solubility is a major

hurdle in drug development.

The carboxylic acid group

suggests pH-dependent

solubility (higher in basic

media).

Melting Point (°C)
Not Experimentally

Determined.

An indicator of crystal lattice

energy and purity. Important

for manufacturing and stability

assessments. A related

compound, 2-phenyl-2H-

indazole, has a melting point of

81-82 °C.[4]
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Spectroscopic and Structural Characterization
Structural confirmation and purity assessment are non-negotiable in chemical research.

Spectroscopic methods provide the necessary fingerprint of a molecule. While specific spectra

for this compound must be generated from a physical sample, the expected features can be

reliably predicted based on its structure. Commercial suppliers confirm the availability of

spectral data for this compound.[9]

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals

corresponding to the two methyl groups (singlets), the aromatic protons on the bicyclic ring

system (doublets and a singlet), and a broad singlet for the carboxylic acid proton which may

be exchangeable with D₂O. A ¹H NMR spectrum is reportedly available for this compound.[9]

¹³C NMR Spectroscopy: The carbon spectrum will corroborate the structure by showing

signals for the methyl carbons, the aromatic and heterocyclic carbons, and a characteristic

downfield signal for the carbonyl carbon of the carboxylic acid.

Infrared (IR) Spectroscopy: The IR spectrum provides crucial information about the functional

groups present. Key expected absorbances include a broad O-H stretch from the carboxylic

acid (around 2500-3300 cm⁻¹), a sharp and strong C=O stretch (around 1700 cm⁻¹), C-H

stretches from the aromatic and methyl groups, and C=C/C=N stretches from the indazole

ring.[10][11]

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight and

can provide structural information through fragmentation patterns. In an ESI-negative mode,

the primary ion observed would be the deprotonated molecule [M-H]⁻.[12] High-resolution

mass spectrometry (HRMS) would confirm the elemental composition, C₁₀H₁₀N₂O₂.

Standardized Protocols for Physicochemical
Characterization
Given the absence of published experimental data for key properties, this section provides

detailed, self-validating methodologies for their determination. These protocols are based on

industry-standard and OECD guidelines, ensuring data integrity and reproducibility.
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Determination of Acid Dissociation Constant (pKa) by
Potentiometric Titration
Causality: Potentiometric titration is the gold standard for pKa determination. It directly

measures the change in pH as a function of added titrant, allowing for the precise calculation of

the equilibrium constant. This method is chosen over spectroscopic methods for its accuracy

and independence from chromophores.

Preparation Titration Data Analysis

Accurately weigh
~5-10 mg of compound

Dissolve in a known
volume of co-solvent

(e.g., Methanol)

Add known volume of
0.15 M KCl solution

(maintains ionic strength)

Calibrate pH meter
with standard buffers

Titrate with standardized
0.1 M KOH solution

Iterate Record pH after
each titrant addition

Iterate Plot pH vs. Volume
of KOH added

Calculate the first
derivative (dpH/dV)

Determine pKa at the
half-equivalence point

Click to download full resolution via product page

Caption: Workflow for pKa determination via potentiometric titration.

Methodology:

Preparation: Accurately weigh approximately 5-10 mg of 2,3-Dimethyl-2H-indazole-5-
carboxylic acid and dissolve it in a minimal amount of a suitable organic co-solvent (e.g.,

methanol or DMSO) if necessary, before diluting with a known volume of deionized water

containing 0.15 M KCl to maintain constant ionic strength.

Calibration: Calibrate a high-precision pH meter using at least three standard buffer solutions

(e.g., pH 4.0, 7.0, 10.0).

Titration: Place the solution in a thermostatted vessel at 25 °C and begin titrating with a

standardized solution of 0.1 M KOH, adding small, precise increments of the titrant.

Data Recording: Record the pH value after each addition, allowing the reading to stabilize.

Analysis: Plot the recorded pH values against the volume of KOH added. The pKa is the pH

at the point where 50% of the acid has been neutralized (the half-equivalence point). This
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can be precisely determined from the first derivative of the titration curve.

Determination of Partition Coefficient (Log P) by Shake-
Flask Method (OECD 107)
Causality: The shake-flask method is a foundational technique for measuring lipophilicity. It

directly measures the partitioning of a compound between an aqueous phase (n-octanol-

saturated water) and a lipid phase (water-saturated n-octanol), providing a direct, empirical

value for the partition coefficient that is highly trusted in regulatory submissions.

Phase Preparation

Partitioning Analysis

Pre-saturate n-octanol
with water

Combine phases in a
separatory funnel

Pre-saturate water
(pH 7.4 buffer) with n-octanol

Dissolve compound in
one phase (e.g., aqueous)

Shake vigorously to
reach equilibrium (e.g., 24h)

Separate the two phases
by centrifugation

Measure compound concentration
in each phase (e.g., by HPLC-UV) Calculate LogP = log([Octanol]/[Aqueous])

Click to download full resolution via product page

Caption: Workflow for LogP determination via the shake-flask method.

Methodology:

Phase Preparation: Prepare water-saturated n-octanol and n-octanol-saturated aqueous

buffer (e.g., phosphate buffer at pH 7.4 to mimic physiological conditions).

Dissolution: Prepare a stock solution of the compound in the aqueous phase at a

concentration well below its solubility limit.
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Partitioning: Combine known volumes of the aqueous solution and the saturated n-octanol in

a glass vessel.

Equilibration: Agitate the vessel at a constant temperature (25 °C) for a sufficient time (e.g.,

24 hours) to ensure equilibrium is reached.

Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

Quantification: Carefully sample each phase and determine the concentration of the

compound using a validated analytical method, such as HPLC-UV.

Calculation: The partition coefficient (P) is the ratio of the concentration in the n-octanol

phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this

value.

Conclusion and Future Outlook
2,3-Dimethyl-2H-indazole-5-carboxylic acid is a promising chemical entity rooted in the

pharmacologically significant indazole family. This guide has established its fundamental

molecular identity and highlighted the critical gaps in its publicly available physicochemical

data. While its structure strongly suggests acidic properties and moderate lipophilicity, these

must be confirmed through rigorous experimentation.

The protocols provided herein offer a clear and validated path for researchers to generate the

essential pKa, LogP, and solubility data required for any substantive drug discovery effort. The

acquisition of this data will enable the development of structure-activity relationships (SAR),

facilitate computational modeling of its ADME properties, and guide its potential development

as a scaffold for novel therapeutics. The next logical steps for any research program involving

this molecule are to execute these foundational experiments to build a robust data package,

which is the bedrock of modern, data-driven drug design.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b3046362?utm_src=pdf-body
https://www.benchchem.com/product/b3046362?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3046362?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References

1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological
Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC
[pmc.ncbi.nlm.nih.gov]

3. researchgate.net [researchgate.net]

4. Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole
Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

5. Phenom 300 | Virtual tour generated by Panotour [afg.aero]

6. labsolu.ca [labsolu.ca]

7. Indazole - Wikipedia [en.wikipedia.org]

8. chemscene.com [chemscene.com]

9. 2,3-DIMETHYL-2H-INDAZOLE-5-CARBOXYLIC ACID(1234615-82-7) 1H NMR
[m.chemicalbook.com]

10. application.wiley-vch.de [application.wiley-vch.de]

11. 2-Methyl-5-nitro-2H-indazole [webbook.nist.gov]

12. api.repository.cam.ac.uk [api.repository.cam.ac.uk]

To cite this document: BenchChem. [physicochemical properties of 2,3-Dimethyl-2H-
indazole-5-carboxylic acid]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3046362#physicochemical-properties-of-2-3-
dimethyl-2h-indazole-5-carboxylic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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